2-((4-Fluorophenyl)thio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
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Description
2-((4-Fluorophenyl)thio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H15FN2O2S and its molecular weight is 318.37. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitubercular Activities : A study synthesized analogues of azetidinone, demonstrating their antimicrobial activity against bacterial and fungal strains, and in vitro antituberculosis activity against Mycobacterium tuberculosis. This suggests potential use in developing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Synthesis of Pyrimidine-Azetidinone Analogues : Another study involved the synthesis of new pyrimidine-azetidinone analogues and evaluated their antioxidant, antimicrobial, and antitubercular activities, emphasizing the compound's potential in medicinal chemistry (Patel & Patel, 2017).
Biological Activities of Substituted Thiophenes : Research on the crystal structure of related compounds has highlighted the wide range of biological activities of substituted thiophenes, including antibacterial, antifungal, and antiproliferative effects, which could be relevant for pharmaceutical applications (Nagaraju et al., 2018).
Development of Combinatorial Libraries : A study on the synthesis of pyrazolopyridines and other pyrido fused systems noted the potential for creating combinatorial libraries, useful for scaffold decoration in drug development (Almansa et al., 2008).
Inhibitor of Cholesterol Absorption : There's research on an inhibitor of intestinal cholesterol absorption, which is derived from a similar compound, highlighting its significance in cholesterol management (Rosenblum et al., 1998).
Antidepressant and Nootropic Agents : A study synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, evaluating them as potential antidepressant and nootropic agents, indicating the compound's use in central nervous system therapies (Thomas et al., 2016).
Potent Met Kinase Inhibitor : Another study identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, useful in cancer treatment (Schroeder et al., 2009).
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c17-12-3-5-15(6-4-12)22-11-16(20)19-9-14(10-19)21-13-2-1-7-18-8-13/h1-8,14H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWBDZGSYCWQAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=CC=C(C=C2)F)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.